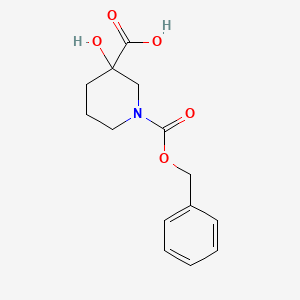
1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a piperidine ring substituted with a benzyloxycarbonyl group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar protective group strategies. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic hydrolysis
Major Products Formed:
- Oxidation of the hydroxyl group forms a ketone or aldehyde.
- Reduction of the carbonyl group forms a secondary alcohol.
- Substitution reactions yield the free amine.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group acts as a protecting group for the amine, allowing selective reactions at other sites on the molecule . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with the carboxyl group at the 4-position.
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid: A hexahydropyridazine derivative with similar protective group chemistry.
Uniqueness: 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both a benzyloxycarbonyl group and a hydroxyl group on the piperidine ring. This combination allows for selective reactions and diverse applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)14(19)7-4-8-15(10-14)13(18)20-9-11-5-2-1-3-6-11/h1-3,5-6,19H,4,7-10H2,(H,16,17) |
InChI Key |
JBBFDROSZNNAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















